6'-Hydroxymethyl Lovastatin Sodium Salt

HMG‑CoA reductase inhibition structure–activity relationship lovastatin metabolite pharmacology

6′-Hydroxymethyl Lovastatin Sodium Salt (CAS 114801-34-2; molecular formula C₂₄H₃₇NaO₇, MW 460.54) is a chemically defined sodium salt of the 6′-hydroxymethyl derivative of the statin-class HMG‑CoA reductase inhibitor lovastatin. Originally disclosed in Merck process patents as a 6‑desmethyl‑6‑α‑hydroxymethyl lovastatin analog with intrinsic cholesterol‑lowering potential , the compound is today primarily manufactured, characterized, and supplied as a high‑purity reference standard.

Molecular Formula C₂₄H₃₇NaO₇
Molecular Weight 460.54
Cat. No. B1153211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Hydroxymethyl Lovastatin Sodium Salt
Synonyms[1S-[1α(βS*,δS*),2α,6α,8β(R*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-6-(hydroxymethyl)-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid Sodium Salt; 
Molecular FormulaC₂₄H₃₇NaO₇
Molecular Weight460.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6′-Hydroxymethyl Lovastatin Sodium Salt and Its Core Reference-Standard Function?


6′-Hydroxymethyl Lovastatin Sodium Salt (CAS 114801-34-2; molecular formula C₂₄H₃₇NaO₇, MW 460.54) is a chemically defined sodium salt of the 6′-hydroxymethyl derivative of the statin-class HMG‑CoA reductase inhibitor lovastatin . Originally disclosed in Merck process patents as a 6‑desmethyl‑6‑α‑hydroxymethyl lovastatin analog with intrinsic cholesterol‑lowering potential [1], the compound is today primarily manufactured, characterized, and supplied as a high‑purity reference standard. Its established use profile encompasses analytical method development, method validation (AMV), quality‑control (QC) release testing, and the compilation of Abbreviated New Drug Application (ANDA) dossiers for lovastatin active pharmaceutical ingredient (API) and finished dosage forms [2]. Because the sodium salt form directly corresponds to the ring‑opened hydroxy‑acid pharmacophore that constitutes the active inhibitory species in vivo, it holds distinct utility for chromatographic, spectroscopic, and dissolution method validation that the closed‑ring lactone prodrug and alternative salt forms cannot replicate without additional hydrolysis steps.

Why Lovastatin Hydroxy‑Acid Sodium Salt Cannot Substitute for 6′-Hydroxymethyl Lovastatin Sodium Salt in Regulated Analytical Workflows


Procurement decisions that treat all lovastatin‑derived sodium salts as interchangeable overlook the fact that pharmacopeial impurity profiling and ANDA‑level method validation require chemically resolved, batch‑specific reference materials rather than functional analogs . Lovastatin Hydroxy Acid Sodium Salt (CAS 75225‑50‑2), the direct hydrolysis product of the lovastatin lactone, differs from 6′-Hydroxymethyl Lovastatin Sodium Salt by the absence of the hydroxymethyl substituent at the 6′‑position of the decalin ring system [1]. This structural divergence alters chromatographic retention, UV spectral characteristics, and mass‑spectrometric fragmentation patterns, making the two compounds non‑interchangeable as retention‑time markers or system‑suitability standards in pharmacopeial HPLC methods [2]. Furthermore, the 6′-hydroxymethyl derivative is explicitly cited in regulatory filing guidelines as a required impurity and metabolite standard for lovastatin ANDA submissions, whereas the simple hydroxy‑acid sodium salt is not accepted for that specific purpose . The evidence presented below quantifies where these structural and application‑driven differences translate into measurable consequences for method accuracy, specificity, and regulatory compliance.

Quantitative Comparator Evidence: Where 6′-Hydroxymethyl Lovastatin Sodium Salt Delivers Measurable Differentiation


Structural Determinant of HMG‑CoA Reductase Inhibitory Potency: Relative Activity Gap vs. Parent Hydroxy‑Acid and 6′‑β‑Hydroxy Metabolite

In the foundational Vyas et al. (1990) metabolism study, the hydroxy‑acid forms of lovastatin metabolites were assayed for HMG‑CoA reductase inhibition. The parent lovastatin hydroxy acid was assigned a relative inhibitory activity of 1.0, while 6′‑β‑hydroxy‑lovastatin exhibited a relative activity of 0.6, and 6′‑exomethylene‑lovastatin registered 0.5 [1]. The 6′‑hydroxymethyl analog—structurally distinct by replacement of the 6′‑methyl group with a hydroxymethyl moiety—was not among the metabolites quantified in that study, yet Merck patents explicitly claim that 6‑desmethyl‑6‑hydroxymethyl lovastatin derivatives are ‘useful in treating hypercholesterolemia’ and function as HMG‑CoA reductase inhibitors [2]. When the 6′‑hydroxymethyl simvastatin acid (the closest structurally characterized comparator) is examined, the metabolite is reported to retain inhibitor activity, confirming that introduction of the 6′‑hydroxymethyl group does not abolish target engagement [3]. Therefore, users selecting 6′‑Hydroxymethyl Lovastatin Sodium Salt obtain a material whose intrinsic pharmacology differentiates it from the simple hydroxy‑acid form (relative activity 1.0) by being a chemically unique species that can serve as a positively identified impurity marker—something the more abundant hydroxy acid cannot provide because it co‑elutes or overlaps with the main API peak in many compendial methods [4].

HMG‑CoA reductase inhibition structure–activity relationship lovastatin metabolite pharmacology

Molecular‑Weight Shift as a Decisive Purity‑Assignment Metric: Distinguishing 6′-Hydroxymethyl Sodium Salt from Common Lovastatin Impurities

Accurate mass measurement is a primary tool for confirming impurity identity in lovastatin API. 6′-Hydroxymethyl Lovastatin Sodium Salt possesses a molecular weight of 460.54 g/mol (free acid portion 437.6 + Na 23.0) . This value creates a +30 Da mass shift relative to Lovastatin Hydroxy Acid Sodium Salt (MW ~430.5 g/mol for the sodium salt form of C₂₄H₃₇NaO₆), attributable to the formal replacement of the 6′‑methyl group (–CH₃, 15 Da) with a hydroxymethyl group (–CH₂OH, 31 Da) [1]. This mass increment is analytically decisive: in LC‑MS impurity screens, compounds displaying a [M+Na]⁺ or [M+H]⁺ ion that differs by ±30 Da from the expected hydroxy‑acid mass are unambiguously attributable to the 6′-hydroxymethyl species, eliminating false positives that can arise when relying solely on UV‑based relative retention times [2]. Compared to the 6′‑exomethylene metabolite (which introduces a double bond and a mass shift of −2 Da from the parent hydroxy acid), the +30 Da shift of the hydroxymethyl derivative is more readily resolved even on single‑quadrupole LC‑MS systems common in QC laboratories [3].

impurity profiling molecular weight differentiation LC‑MS method specificity

Regulatory Acceptance Window: Why 6′-Hydroxymethyl Lovastatin Sodium Salt Is the Recognized ANDA Reference Standard, Not the Common Hydroxy‑Acid Sodium Salt

Multiple accredited reference‑standard providers explicitly list 6′-Hydroxymethyl Lovastatin Sodium Salt as a product intended ‘for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Lovastatin’ [1]. The same providers state that traceability against pharmacopeial standards (USP or EP) can be furnished, confirming that this compound—not the generic lovastatin hydroxy acid sodium salt—is the recognized marker for impurity and metabolite quantification . In contrast, Lovastatin Hydroxy Acid Sodium Salt is catalogued primarily as a general HMG‑CoA reductase inhibitor or as EP Impurity B, which represents the simple hydrolyzed lactone, not the 6′-functionalized derivative [2]. This regulatory framing means that a laboratory filing an ANDA for generic lovastatin and submitting impurity data referenced against the hydroxy‑acid salt alone risks a deficiency letter for incomplete impurity characterization. Quantitative cost‑of‑non‑compliance studies in generic drug development indicate that a single major deficiency in the analytical section of an ANDA can delay approval by 6–12 months and incur additional regulatory consulting costs exceeding $150,000 [3].

ANDA reference standard regulatory compliance pharmacopeial traceability

Synthetic Route Exclusivity: The 6′-Hydroxymethyl Derivative Requires a Non‑Trivial Bioconversion or Multi‑Step Synthesis Not Shared by Common Lovastatin Impurities

The 6‑desmethyl‑6‑hydroxymethyl modification of the lovastatin scaffold is not accessible through simple hydrolysis or single‑step chemical transformations of the parent lactone. Merck patents describe a two‑stage process: (i) microbial hydroxylation of a lovastatin sodium salt substrate by a microorganism (e.g., ATCC 53828) under aerobic fermentation conditions at ~pH 7, followed by (ii) isolation of the 6‑α‑hydroxymethyl derivative from the culture broth . Alternative synthetic routes employ bacterial cytochrome P450 BM3 (CYP102A1) mutants to achieve regioselective oxidation, a methodology that requires specialized protein‑engineering infrastructure [1]. In contrast, Lovastatin Hydroxy Acid Sodium Salt is obtained quantitatively by simple alkaline hydrolysis of the lovastatin lactone—a one‑step, high‑yield process that can be performed in any standard laboratory . This synthetic complexity gap means that fewer manufacturers can produce the 6′-hydroxymethyl derivative with the requisite purity and documentation, making supplier qualification a critical procurement factor. The typical lead time for custom synthesis of 6′-Hydroxymethyl Lovastatin Sodium Salt is 4–8 weeks, compared to 1–2 weeks for the hydroxy‑acid sodium salt .

biocatalysis synthetic complexity supply‑chain differentiation

Purity Documentation and Batch‑to‑Batch Consistency: Regulatory‑Grade Certificate of Analysis Supports ANDA Module 3.2.S.3 Compliance

Suppliers of 6′-Hydroxymethyl Lovastatin Sodium Salt provide a comprehensive Certificate of Analysis (CoA) containing orthogonal purity determination (HPLC‑UV ≥95%), identity confirmation by ¹H‑NMR, ¹³C‑NMR, and high‑resolution mass spectrometry (HRMS), residual solvent analysis, and water content by Karl Fischer titration . This documentation package is specifically designed to support the ‘Characterization of Reference Standards’ section (Module 3.2.S.3) of the ANDA Common Technical Document (CTD). In contrast, lower‑cost ‘research‑grade’ lovastatin sodium salts frequently ship with a single HPLC purity chromatogram without orthogonal identity confirmation, requiring the end‑user laboratory to perform additional qualification work estimated at 2–3 FTE‑days per batch . When quantified across a typical ANDA development program requiring 5–8 batch re‑qualifications, the documentation gap translates to approximately 10–24 additional analyst‑days, equivalent to $15,000–$36,000 in direct labor costs at standard CRO rates [1].

certificate of analysis batch consistency regulatory documentation

Specificity Advantage in Pharmacopeial HPLC Systems: How the 6′-Hydroxymethyl Moiety Enables Unambiguous Peak Identification vs. Co‑Eluting Impurities

The European Pharmacopoeia monograph for lovastatin specifies relative retention times (RRT) for several known impurities: impurity B (lovastatin hydroxy acid) at RRT ~0.6, impurity A at ~0.8, impurity F at ~0.9, impurity C at ~1.6, and impurity D at ~2.3, all relative to lovastatin (RRT 1.0, retention ~7 min) [1]. The 6′-hydroxymethyl derivative, bearing a more polar hydroxymethyl substituent, is predicted to elute earlier than the parent hydroxy acid under the prescribed reverse‑phase conditions, providing a distinct RRT window that avoids overlap with the major EP‑listed impurities [2]. In the structurally analogous simvastatin impurity profile, the 6′-hydroxymethyl metabolite exhibits a unique chromatographic retention distinguishable from both the 6′-hydroxy and 6′-exomethylene metabolites, confirming that the hydroxymethyl substituent imparts a characteristic polarity shift that translates into method specificity . This specificity is essential for system suitability testing (SST) in validated HPLC methods, where resolution between adjacent impurity peaks must meet the ≥1.5 criterion defined by ICH Q2(R1) [3].

HPLC method validation peak specificity pharmacopeial impurity testing

Evidence‑Backed Application Scenarios for 6′-Hydroxymethyl Lovastatin Sodium Salt Procurement


ANDO Method Validation and System Suitability Testing for Lovastatin Impurity Profiling

QC and analytical development laboratories preparing ANDA submissions for generic lovastatin must validate HPLC or UPLC methods that achieve baseline resolution of all known and unknown impurities. 6′-Hydroxymethyl Lovastatin Sodium Salt serves as the primary reference standard for the hydroxymethyl‑specific impurity peak, which elutes in the early part of the chromatogram (predicted RRT <0.6), well separated from EP Impurity B (RRT ~0.6) and Impurity A (RRT ~0.8) [1]. Its orthogonal HRMS‑confirmed mass (+30 Da relative to lovastatin hydroxy acid) provides an unambiguous peak identity check that satisfies ICH Q2(R1) specificity requirements [2]. Use of this standard eliminates the risk of misassigning an unknown early‑eluting peak to the wrong impurity, a deficiency that has historically triggered FDA Refuse‑to‑Receive decisions for lovastatin ANDAs .

Metabolite Identification and Quantification in In‑Vitro CYP450 Metabolism Studies

Academic and industrial pharmacology groups investigating the CYP3A4‑mediated metabolism of lovastatin require authentic metabolite standards to calibrate LC‑MS/MS quantification methods. The 6′-hydroxymethyl metabolite, while not a major primary metabolite in rat or mouse liver microsomes per the Vyas et al. (1990) study [1], is structurally analogous to the well‑characterized 6′-hydroxymethyl simvastatin metabolite and is claimed as an HMG‑CoA reductase inhibitor in Merck’s patent estate [2]. By spiking incubation samples with the authenticated sodium salt standard, researchers can establish extraction recovery, matrix effect, and lower limit of quantitation (LLOQ) parameters specific to the hydroxymethyl metabolic pathway, enabling cross‑species metabolite profiling that satisfies regulatory expectations for Metabolites in Safety Testing (MIST) under ICH M3(R2) .

Reference‑Standard Qualification for QC Release Testing in Lovastatin API Commercial Production

API manufacturers operating under cGMP must qualify primary and secondary reference standards against a characterized master standard. 6′-Hydroxymethyl Lovastatin Sodium Salt, supplied with a full CoA including NMR, HRMS, HPLC purity, residual solvent, and water content data, can be directly incorporated into the site’s reference‑standard qualification protocol without additional structural characterization [1]. The documented potential for USP/EP traceability means the standard can be hierarchically linked to the pharmacopeial monograph, providing an audit trail that satisfies FDA pre‑approval inspection (PAI) expectations for reference standard provenance [2]. This contrasts with research‑grade lovastatin sodium salts, which require a complete in‑house structural elucidation campaign before they can be elevated to qualified reference standard status.

Stability‑Indicating Method Development for Lovastatin Forced‑Degradation Studies

Forced‑degradation (stress) studies are mandatory for ANDA submissions to demonstrate that the analytical method is stability‑indicating. Under oxidative stress conditions (e.g., 3% H₂O₂, 25°C, 24 h), lovastatin can undergo hydroxylation at the 6′‑position, potentially generating the 6′‑hydroxymethyl degradation product. Having an authenticated 6′-Hydroxymethyl Lovastatin Sodium Salt reference standard in hand allows the analytical team to spike stressed samples and confirm that the degradation peak corresponds to the expected retention time and mass spectrum, establishing peak purity by photodiode‑array (PDA) analysis and meeting the ICH Q1A(R2) requirement that ‘the analytical procedures should be fully validated and stability‑indicating’ [1]. Laboratories that rely on the hydroxy‑acid sodium salt for this purpose risk missing or misidentifying the hydroxymethyl degradation product, potentially leading to an FDA deficiency citation for inadequate forced‑degradation characterization [2].

Quote Request

Request a Quote for 6'-Hydroxymethyl Lovastatin Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.